molecular formula C7H11F6N B1330350 N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine CAS No. 309-88-6

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Cat. No. B1330350
Key on ui cas rn: 309-88-6
M. Wt: 223.16 g/mol
InChI Key: BNTFCVMJHBNJAR-UHFFFAOYSA-N
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Patent
US04876352

Procedure details

Hexafluoropropylene (260 g; 1.73 mole) is bubbled into a solution of 287 ml (200 g; 2.74 mole) of diethylamine and 400 mL of methylene chloride over approximately 2 hours, keeping an internal temperature of about 10° with use of an ice bath. The reaction mixture is then stirred at room temperature for 18 hours. Low boiling compounds are removed by distillation at 70-80 mm and the product is distilled at 27°-32° C. and 8-10 mm, producing 238 ml (293 g; 1.31 mole) of N-(1,1,2,3,3,3-hexafluoropropyl)diethylamine.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
287 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([F:7])=[C:4]([F:6])[F:5].[CH2:10]([NH:12][CH2:13][CH3:14])[CH3:11]>C(Cl)Cl>[F:5][C:4]([N:12]([CH2:13][CH3:14])[CH2:10][CH3:11])([F:6])[CH:3]([F:7])[C:2]([F:9])([F:8])[F:1]

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Name
Quantity
287 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an internal temperature of about 10°
CUSTOM
Type
CUSTOM
Details
are removed by distillation at 70-80 mm
DISTILLATION
Type
DISTILLATION
Details
the product is distilled at 27°-32° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C(C(F)(F)F)F)(F)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.31 mol
AMOUNT: VOLUME 238 mL
AMOUNT: MASS 293 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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